molecular formula C23H20N6O4S B2633259 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1112348-42-1

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole

Cat. No.: B2633259
CAS No.: 1112348-42-1
M. Wt: 476.51
InChI Key: GLTWAMPGXSGJCL-UHFFFAOYSA-N
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Description

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole is a complex organic compound that combines the structural features of indole and piperazine. Indole is a heterocyclic compound with a benzene ring fused to a pyrrole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. One common method involves the acylation of piperazine with 3-fluorobenzoyl chloride, followed by the coupling of the resulting product with an indole derivative under appropriate reaction conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of substituted indole and piperazine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole is unique due to its combination of indole and piperazine structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research applications, setting it apart from other similar compounds .

Properties

CAS No.

1112348-42-1

Molecular Formula

C23H20N6O4S

Molecular Weight

476.51

IUPAC Name

6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N6O4S/c1-3-32-17-10-9-14(11-18(17)31-2)20-25-19(33-28-20)13-34-23-26-21-16(12-24-27-21)22(30)29(23)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,27)

InChI Key

GLTWAMPGXSGJCL-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

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